molecular formula C21H15N2O6+ B607413 [(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium CAS No. 2183440-64-2

[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium

Cat. No. B607413
M. Wt: 391.36
InChI Key: ZJLTXRWYPNRWBS-UHFFFAOYSA-O
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Description

“[(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carbonyl)amino]azanium” is a complex organic compound . It has a molecular formula of C21H15N2O6+. Many natural and synthetic molecules contain aldehyde or ketone carbonyl groups.


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a spiro[2-benzofuran-1,9’-xanthene] core, which is a fused ring system containing a benzofuran and a xanthene . The compound also contains hydroxy, oxo, carbonyl, and amino functional groups .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. Given its functional groups, it could potentially undergo a variety of organic reactions, such as condensation, substitution, or redox reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties are not fully detailed in the available resources. It has a molecular weight of 391.36. More research is needed to provide a comprehensive profile of its properties .

Scientific Research Applications

Detection of Heavy Metals

(Wei et al., 2020) describe the use of a compound similar to (3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium for detecting heavy metals like Hg2+ in biological environments. This method is notable for its high specificity and sensitivity, enhanced by interactions between the compound and proteins in blood serum.

Fluorescence Probes for Reactive Oxygen Species

(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium derivatives are used in developing fluorescence probes to detect reactive oxygen species (ROS). (Setsukinai et al., 2003) highlight the utility of these probes in distinguishing specific species of ROS and their application in biological and chemical research.

Structural Analysis and Fluorescence Studies

The structural and fluorescence properties of derivatives of this compound have been the subject of extensive research. (Di Paolo et al., 2016) provide insights into the fluorescence characteristics of rhodamine 6G derivatives, demonstrating their potential in various scientific applications, including single-crystal studies.

Synthesis of Complex Organic Compounds

Researchers have explored the role of compounds structurally related to (3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium in synthesizing complex organic compounds. (Wilamowski et al., 1995) discuss the cyclization process in the synthesis of various organic derivatives, highlighting the compound's significance in organic chemistry.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound are not specified in the available resources. Given its complex structure and functional groups, it could be of interest in various fields, such as organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O6/c22-23-19(26)10-1-4-14-13(7-10)20(27)29-21(14)15-5-2-11(24)8-17(15)28-18-9-12(25)3-6-16(18)21/h1-9,24-25H,22H2,(H,23,26)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLTXRWYPNRWBS-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N2O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FAM hydrazide, 5-isomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium
Reactant of Route 2
[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium
Reactant of Route 3
[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium
Reactant of Route 4
[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium
Reactant of Route 5
[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium
Reactant of Route 6
[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium

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